2-Isopropoxytetrahydropyran

Description

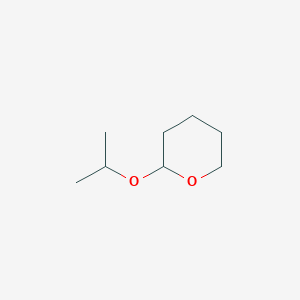

2-Isopropoxytetrahydropyran (CAS: 1927-70-4) is a cyclic ether derivative with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Its structure consists of a tetrahydropyran ring substituted with an isopropoxy group at the 2-position.

Properties

CAS No. |

1927-70-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-propan-2-yloxyoxane |

InChI |

InChI=1S/C8H16O2/c1-7(2)10-8-5-3-4-6-9-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

ZGXPHCSAAJGIJC-UHFFFAOYSA-N |

SMILES |

CC(C)OC1CCCCO1 |

Canonical SMILES |

CC(C)OC1CCCCO1 |

Other CAS No. |

1927-70-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- This compound : The isopropoxy group is a branched alkoxy substituent, imparting steric hindrance and moderate lipophilicity. This enhances solubility in organic solvents and stability under standard conditions .

- 2-(4-Pentynyloxy)tetrahydro-2H-pyran : The pentynyloxy group introduces a terminal alkyne, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This reactivity is exploited in pharmaceutical and agrochemical synthesis .

- Sulfonyl-containing derivative (CAS 126456-78-8) : The bulky sulfonyl and phenyl groups increase molecular weight (326.45 g/mol) and polarity, making it suitable as a high-purity reference standard in analytical chemistry .

- Pyranylmethoxy-nitrile derivative : The nitrile group enhances electrophilicity, facilitating nucleophilic reactions in drug synthesis .

Synthetic Utility: this compound is synthesized via nucleophilic substitution of tetrahydropyran-2-ol with isopropyl halides. Pentynyloxy derivatives require alkynylation reagents (e.g., propargyl bromide) under basic conditions . Sulfonyl-substituted analogs involve sulfonation or Mitsunobu reactions, which are more complex and sensitive to steric effects .

Pentynyloxy analogs may undergo polymerization or oxidation due to the reactive triple bond, necessitating inert storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.